Extrafine BDP Formulations Achieve >6-Fold Higher Peripheral Lung Deposition Than Fluticasone Propionate/Salmeterol Diskus
In a head-to-head functional respiratory imaging study, extrafine beclometasone dipropionate/formoterol fumarate (BDP/FF) delivered via NEXThaler DPI and pMDI achieved peripheral lung deposition above 30%. In contrast, non-extrafine fluticasone propionate/salmeterol (FP/SAL) Diskus DPI yielded peripheral deposition ≤5%, while budesonide/formoterol (BUD/FF) Turbuhaler DPI showed intermediate peripheral deposition between 12% and 22% at inhalation flow rates of 30 and 40 L/min [1]. This >6-fold advantage in peripheral deposition translates directly into enhanced small airway targeting, a domain where standard ICS formulations are largely ineffective.
| Evidence Dimension | Median percentage peripheral lung deposition |
|---|---|
| Target Compound Data | BDP/FF NEXThaler and pMDI: >30% |
| Comparator Or Baseline | FP/SAL Diskus DPI: ≤5%; BUD/FF Turbuhaler DPI: 12–22% |
| Quantified Difference | BDP/FF >30% versus FP/SAL ≤5% (≥6-fold difference); versus BUD/FF 12–22% (1.4–2.5-fold difference) |
| Conditions | Adult asthma patients; inhalation flow rates 30 and 40 L/min; validated by functional respiratory imaging (FRI) and computational fluid dynamics (CFD) |
Why This Matters
For procurement decisions involving studies of small airway disease (e.g., severe asthma, COPD) or formulation development targeting the peripheral lung, BDP extrafine formulations provide a quantitatively superior and validated deposition profile.
- [1] Kupczyk M, Panek M, Sadafi H, et al. Lung Deposition of Extrafine Versus Nonextrafine Aerosols at Low Inhalation Flow Rates in Adult Asthma Patients: A Composition Study. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 2025, 38(4), 202–210. View Source
